3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde
Overview
Description
3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde is an organic compound with the molecular formula C8H6Br2O2 and a molecular weight of 293.94 g/mol . It is a derivative of benzaldehyde, featuring two bromine atoms, a hydroxyl group, and a methyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde can be synthesized through the bromination of 2-hydroxy-4-methylbenzaldehyde. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The process includes the bromination of 2-hydroxy-4-methylbenzaldehyde followed by purification steps such as recrystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3,5-Dibromo-2-hydroxy-4-methylbenzoic acid.
Reduction: 3,5-Dibromo-2-hydroxy-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical agents, particularly those with antimicrobial properties.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde involves its interaction with specific molecular targets. The compound’s bromine atoms and hydroxyl group play a crucial role in its reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-2-hydroxybenzaldehyde
- 3,5-Dibromo-4-hydroxybenzaldehyde
- 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde
Uniqueness
3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde is unique due to the presence of both bromine atoms and a methyl group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
3,5-dibromo-2-hydroxy-4-methylbenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-4-6(9)2-5(3-11)8(12)7(4)10/h2-3,12H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWONTZPDIUBII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)O)C=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501266228 | |
Record name | 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501266228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
311318-65-7 | |
Record name | 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=311318-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501266228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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